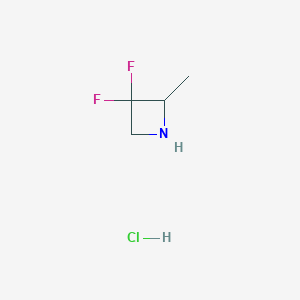

3,3-Difluoro-2-methylazetidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3,3-difluoro-2-methylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c1-3-4(5,6)2-7-3;/h3,7H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRHEOUHFFMYKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methylazetidine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-difluoro-2-methylazetidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 3,3-Difluoro-2-methylazetidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Difluoro-2-methylazetidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3,3-Difluoro-2-methylazetidine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals

Wirkmechanismus

The mechanism of action of 3,3-Difluoro-2-methylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development. The compound can modulate various biochemical pathways, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 3,3-Difluoro-2-methylazetidine hydrochloride with six analogs based on structural features, fluorine substitution, and similarity scores derived from cheminformatics data :

| Compound Name | Molecular Formula | CAS Number | Key Structural Features | Similarity Score | Key Applications/Properties |

|---|---|---|---|---|---|

| 3,3-Difluoro-2-methylazetidine HCl | C₄H₈ClF₂N | 1638772-18-5 | Azetidine ring, 2-methyl, 3,3-difluoro | 1.00 (Reference) | High enantiomeric purity (95% ee) |

| 3,3-Difluoroazetidine HCl | C₃H₆ClF₂N | 288315-03-7 | Azetidine ring, 3,3-difluoro (no methyl) | 0.81 | Intermediate in kinase inhibitors |

| 3-Fluoropyrrolidine HCl | C₄H₉ClFN | 136725-55-8 | 5-membered pyrrolidine ring, 3-fluoro | 0.64 | Bioisostere for piperidines |

| 2,2-Difluoropropan-1-amine HCl | C₃H₇ClF₂N | 288315-03-7 | Linear amine, 2,2-difluoro | 0.62 | Solubility modifier in APIs |

| 3-Fluoroazetidine HCl | C₃H₆ClFN | 617718-46-4 | Azetidine ring, 3-fluoro (mono-substituted) | 0.55 | Limited metabolic oxidation |

| 3-Methylazetidine HCl | C₄H₁₀ClN | 221095-80-3 | Azetidine ring, 3-methyl (no fluorine) | 0.55 | Steric hindrance studies |

Key Findings from Comparative Studies

Impact of Fluorine Substitution: The 3,3-difluoro motif in the target compound increases electronegativity and hydrogen-bond acceptor capacity compared to mono-fluoro analogs (e.g., 3-Fluoroazetidine HCl), improving binding affinity in enzyme inhibition assays . The absence of fluorine in 3-Methylazetidine HCl reduces metabolic stability, as observed in cytochrome P450 assays .

Ring Size and Substituent Effects :

- The azetidine ring (4-membered) in the target compound induces higher ring strain than pyrrolidine (5-membered), enhancing reactivity in nucleophilic substitutions .

- The 2-methyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to linear analogs like 2,2-Difluoropropan-1-amine HCl .

Synthesis and Purity: The target compound is synthesized via chiral resolution or asymmetric catalysis to achieve 95% ee , whereas analogs like 3,3-Difluoroazetidine HCl are synthesized using reductive amination with NaBH(OAc)₃ .

Pharmacological Relevance :

- Fluorinated azetidines are prioritized in drug discovery for their balanced lipophilicity (LogP ~1.2) and permeability, as seen in the target compound’s predicted GI absorption and BBB penetration .

- In contrast, 3-Fluoropyrrolidine HCl is used as a bioisostere for piperidines but suffers from higher conformational flexibility .

Biologische Aktivität

3,3-Difluoro-2-methylazetidine hydrochloride is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in various scientific fields.

The synthesis of 3,3-difluoro-2-methylazetidine hydrochloride typically involves the fluorination of suitable precursors followed by cyclization to form the azetidine ring. The reaction conditions often require strong bases and fluorinating agents under controlled temperatures to ensure selective introduction of fluorine atoms.

Common Reactions

- Oxidation: Can yield difluoro-azetidine oxides.

- Reduction: Produces various reduced forms.

- Substitution: Fluorine atoms can be replaced with other functional groups under appropriate conditions.

The biological activity of 3,3-difluoro-2-methylazetidine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances binding affinity and selectivity, which may lead to inhibition of enzyme activity or modulation of receptor signaling pathways.

Biological Activity

Research indicates that 3,3-difluoro-2-methylazetidine hydrochloride exhibits various biological activities:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.

- Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial activity against certain bacterial strains.

- Potential Anticancer Activity: Investigations into its effects on cancer cell lines are ongoing, with some evidence indicating cytotoxic effects on specific tumor types .

Case Studies and Research Findings

Recent studies have explored the pharmacological implications of 3,3-difluoro-2-methylazetidine hydrochloride:

-

Antimicrobial Study:

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL.

-

Cytotoxicity Assay:

- In vitro tests on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 20 to 40 µM depending on the cell type.

- Mechanistic Insights:

Comparison with Similar Compounds

To understand its unique properties, it is essential to compare 3,3-difluoro-2-methylazetidine hydrochloride with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,3-Difluoroazetidine | Lacks methyl group | Limited activity reported |

| 2-Methylazetidine | No fluorine substitution | Moderate activity in preliminary studies |

| 3-Fluoro-2-methylazetidine | One fluorine atom | Antimicrobial activity noted |

Q & A

Q. What are the recommended synthetic pathways for 3,3-difluoro-2-methylazetidine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically begins with fluorinated precursors, such as difluorinated amines, and involves nucleophilic substitution or cyclization reactions. For example, similar azetidine derivatives are synthesized using NaBH(OAc)₃ as a catalyst under inert conditions, followed by purification via column chromatography . Optimization may include adjusting reaction temperature (e.g., 0°C to room temperature), solvent selection (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents to maximize yield and purity. Monitoring via thin-layer chromatography (TLC) or HPLC is critical for intermediate validation .

Q. How can researchers characterize the structural and stereochemical properties of 3,3-difluoro-2-methylazetidine hydrochloride?

Key techniques include:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm fluorine substitution patterns and methyl group positions. For example, ³J coupling constants in ¹H NMR can reveal azetidine ring conformation .

- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, particularly for distinguishing between enantiomers or diastereomers .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and purity .

Q. What role does fluorination play in modulating the physicochemical properties of this compound?

Fluorination at the 3,3-positions enhances metabolic stability by reducing basicity of adjacent amines, as fluorine’s electronegativity withdraws electron density. This also increases lipophilicity, improving blood-brain barrier (BBB) penetration in pharmacological studies. Comparative studies on non-fluorinated analogs show reduced bioavailability, highlighting fluorine’s impact on pharmacokinetics .

Q. What safety protocols are essential for handling 3,3-difluoro-2-methylazetidine hydrochloride in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye irritation from hydrochloride salts .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for azetidine derivatives like 3,3-difluoro-2-methylazetidine hydrochloride?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. To address this:

- Reproducibility Checks : Replicate experiments using independently synthesized batches.

- Purity Validation : Use HPLC with UV/Vis or charged aerosol detection (CAD) to confirm >95% purity.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out false positives/negatives .

Q. What strategies are effective for studying the hydrolytic stability of 3,3-difluoro-2-methylazetidine hydrochloride under physiological conditions?

Q. How can enantiomeric separation of 3,3-difluoro-2-methylazetidine hydrochloride be achieved for pharmacological studies?

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) and polar organic mobile phases (e.g., ethanol/heptane mixtures).

- Derivatization : Convert enantiomers to diastereomers using chiral derivatizing agents (e.g., Mosher’s acid chloride) for separation via standard HPLC .

Q. What computational methods predict the binding affinity of this compound to neurological targets (e.g., ion channels)?

- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., NMDA receptors).

- MD Simulations : Perform 100-ns simulations to assess fluorine’s stereoelectronic effects on binding pocket interactions.

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for fluorinated vs. non-fluorinated analogs .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid side reactions with moisture-sensitive intermediates .

- Data Interpretation : Cross-reference spectral data with databases (e.g., Cambridge Structural Database) to confirm structural assignments .

- Biological Assays : Include positive/negative controls (e.g., known agonists/inhibitors) to validate assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.